molecular formula C11H13ClO B7848216 1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one

1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one

Cat. No.: B7848216
M. Wt: 196.67 g/mol
InChI Key: SZFUMJFOSSXMAY-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one is an organic compound belonging to the class of ketones. It features a benzene ring substituted with a chlorine atom and a methyl group, along with a 2-methylpropan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the reaction of 3-chloro-4-methylbenzene with chloroform and aluminum chloride to produce this compound.

  • Grignard Reaction: The Grignard reagent derived from 3-chloro-4-methylbenzene can be reacted with acetone to form the desired ketone.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing additional substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: 3-Chloro-4-methylbenzoic acid or its esters.

  • Reduction: 1-(3-chloro-4-methylphenyl)-2-methylpropan-1-ol.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its pharmacological effects and potential therapeutic applications.

  • Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-2-methylpropan-1-one is similar to other chloro-substituted phenyl ketones, such as 1-(3-chlorophenyl)-2-methylpropan-1-one and 1-(4-chlorophenyl)-2-methylpropan-1-one. its unique substitution pattern on the benzene ring gives it distinct chemical and physical properties, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7(2)11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUMJFOSSXMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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